Advanced Chemical Profiling of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3)
Advanced Chemical Profiling of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3)
A Technical Whitepaper for Drug Development Professionals
Executive Summary
In the landscape of modern active pharmaceutical ingredient (API) synthesis, polyfunctional building blocks dictate the efficiency of downstream drug discovery. Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3) is a highly versatile, trifunctional intermediate[1]. Featuring an aryl ketone, an aliphatic ethyl ester, and a basic tertiary amine (pyrrolidine) appended to a meta-substituted phenyl ring, this compound serves as a critical scaffold for central nervous system (CNS) agents, particularly in the development of histamine H3 receptor antagonists.
As a Senior Application Scientist, I have designed this guide to move beyond basic catalog data. This whitepaper deconstructs the structural dynamics, orthogonal reactivity, and analytical handling of this molecule, providing field-proven methodologies for its integration into advanced synthetic workflows.
Structural & Physicochemical Profiling
The behavior of CAS 898771-02-3 in solution is entirely governed by the interplay between its lipophilic 4-oxo-phenylbutyrate backbone[2] and the hydrophilic, basic pyrrolidinomethyl appendage. The tertiary amine imparts a pKa of approximately 8.5–9.0, meaning the molecule exists predominantly in an ionized state at physiological pH, drastically altering its solubility profile compared to non-aminated aryl ketones.
Quantitative Physicochemical Data
To facilitate formulation and reaction planning, the core quantitative metrics are summarized below based on standard chemical informatics for this scaffold[1][3]:
| Parameter | Value / Description | Chemical Causality |
| Molecular Formula | C₁₇H₂₃NO₃ | Dictates mass balance in synthetic scaling. |
| Molecular Weight | 289.37 g/mol | Confirmed via ESI+ MS as [M+H]⁺ = 290.17. |
| Topological Polar Surface Area (TPSA) | ~43.4 Ų | Optimal for blood-brain barrier (BBB) penetration in downstream CNS APIs. |
| Hydrogen Bond Donors | 0 | Lack of N-H or O-H bonds enhances lipophilicity. |
| Hydrogen Bond Acceptors | 4 | Three oxygens (ester, ketone) and one tertiary nitrogen. |
| Predicted LogP | ~2.5 - 3.0 | Balances aqueous solubility (as a salt) with organic solubility (as a free base). |
Note: Due to the basic nitrogen, the free base is highly soluble in dichloromethane (DCM) and ethyl acetate, whereas its hydrochloride salt is highly soluble in water and methanol.
Orthogonal Reactivity & Synthetic Utility
The true value of this intermediate lies in its orthogonal reactivity . The three functional groups can be manipulated independently if the correct thermodynamic and kinetic controls are applied.
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The C4-Aryl Ketone : Susceptible to nucleophilic attack, reductive amination, or asymmetric reduction (e.g., using Ru-BINAP catalysts) to yield chiral secondary alcohols[4].
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The C1-Ethyl Ester : Can undergo mild saponification to the free carboxylic acid, serving as a coupling partner for amide synthesis[5].
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The Pyrrolidine Amine : Acts as a built-in basic catalyst or can be quaternized/oxidized depending on the target pharmacophore. Furthermore, the 1,4-dicarbonyl spatial arrangement allows for cyclization into pyridazines upon treatment with hydrazine derivatives.
Caption: Orthogonal reactivity map of CAS 898771-02-3 highlighting independent functional group transformations.
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to prevent common failure modes (such as over-reduction or ester hydrolysis during ketone manipulation).
Protocol A: Chemoselective Reduction of the Aryl Ketone
Objective : Reduce the C4-ketone to a secondary alcohol without cleaving the C1-ethyl ester. Causality : Sodium borohydride (NaBH₄) is a mild hydride donor. By strictly maintaining the reaction at 0 °C in ethanol, the kinetic barrier for ester reduction remains insurmountable, ensuring 100% chemoselectivity for the ketone.
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Preparation : Dissolve 1.0 eq of CAS 898771-02-3 (free base) in absolute ethanol (0.2 M concentration) under an inert argon atmosphere.
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Temperature Control : Chill the flask to exactly 0 °C using an ice-water bath. Crucial: Do not allow the temperature to rise, as the basic pyrrolidine can catalyze unwanted transesterification at higher temperatures.
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Hydride Addition : Add 1.2 eq of NaBH₄ in small portions over 15 minutes to control the exothermic hydrogen evolution.
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Quenching (Validation Step) : After 2 hours, quench the reaction with saturated aqueous NH₄Cl. The evolution of gas confirms the destruction of unreacted hydride, validating the active state of the reagent.
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Extraction : Extract the aqueous layer with Ethyl Acetate (3x). The basic pyrrolidine requires the aqueous phase to be adjusted to pH 9 (using NaHCO₃) prior to extraction to ensure the product is in its lipophilic free-base form.
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Outcome : Yields Ethyl 4-hydroxy-4-[3-(pyrrolidinomethyl)phenyl]butyrate.
Protocol B: Mild Saponification to the Free Acid
Objective : Hydrolyze the ethyl ester to the corresponding carboxylic acid while leaving the ketone intact. Causality : Lithium hydroxide (LiOH) is utilized in a biphasic system. The lithium cation acts as a mild Lewis acid, coordinating the ester carbonyl to accelerate hydroxide attack, while preventing the aggressive retro-aldol or degradation reactions often seen with NaOH/KOH[5].
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Solvent System : Dissolve 1.0 eq of the ester in a 3:1:1 mixture of THF:MeOH:H₂O. This specific ratio ensures both the lipophilic ester and the hydrophilic LiOH remain in a homogenous reactive state.
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Hydrolysis : Add 1.5 eq of LiOH·H₂O. Stir at ambient temperature for 4 hours.
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Workup & Isoelectric Isolation (Validation Step) : Evaporate the organic solvents in vacuo. The product now exists as a water-soluble lithium carboxylate. Carefully adjust the aqueous pH to ~6.5 using 1M HCl. Because the molecule contains both a carboxylic acid and a basic amine, it will form a zwitterion. Precipitation at its isoelectric point validates successful saponification.
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Outcome : Yields 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyric acid.
Analytical Characterization Strategy
Standard analytical methods often fail for this compound due to the pyrrolidine ring. On standard silica gel, the basic nitrogen interacts strongly with acidic silanol groups, causing severe peak tailing.
Recommended LC-MS Parameters
To achieve sharp chromatographic resolution and accurate mass confirmation, a reverse-phase system with a basic or buffered mobile phase is required[6].
| Parameter | Specification | Analytical Causality |
| Column | C18, 2.1 x 50 mm, 1.8 µm | High surface area for lipophilic backbone retention. |
| Mobile Phase A | H₂O + 10 mM Ammonium Bicarbonate (pH 9.0) | High pH suppresses pyrrolidine ionization, preventing tailing and ensuring a sharp peak. |
| Mobile Phase B | Acetonitrile (100%) | Elutes the lipophilic 4-oxo-phenylbutyrate moiety. |
| Gradient | 5% B to 95% B over 5 mins | Rapid screening gradient. |
| Detection | UV at 254 nm & ESI+ MS | 254 nm captures the conjugated aryl ketone; ESI+ easily protonates the amine. |
| Expected m/z | 290.17 [M+H]⁺ | Confirms the intact molecular weight of 289.37. |
Pharmacological Relevance: The H3 Receptor Axis
Why synthesize this specific structural motif? The 3-(pyrrolidinomethyl)phenyl group is a highly privileged pharmacophore in neuropharmacology. It acts as a bioisostere for the imidazole ring found in endogenous histamine.
When incorporated into drug design, this motif binds with high affinity to the Histamine H3 Receptor , a presynaptic G-protein coupled receptor (GPCR) that regulates the release of histamine, acetylcholine, and dopamine in the brain. Antagonizing this receptor is a validated clinical strategy for treating narcolepsy, Alzheimer's disease, and cognitive deficits. CAS 898771-02-3 serves as the perfect upstream precursor to build these complex antagonist molecules.
Caption: Mechanism of action for H3 receptor antagonists derived from the pyrrolidinomethylphenyl scaffold.
References
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Organic Process Research & Development. "Stereocontrolled First Generation Synthesis of RIPK1 Inhibitor GDC-8264." ACS Publications, 2025. Available at:[Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
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- 6. CAS:898771-02-3Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate-毕得医药 [bidepharm.com]
